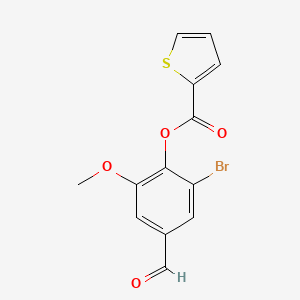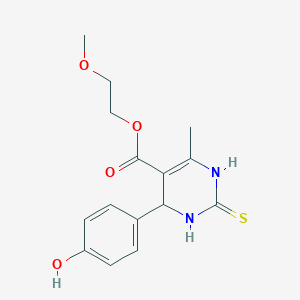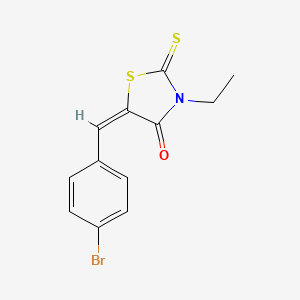
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. This compound is a derivative of 2-thiophenecarboxylic acid and contains a bromine atom, a formyl group, and a methoxy group on the phenyl ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death in cancer cells, making this compound a potential candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate exhibits low toxicity in vitro, making it a promising candidate for further development as a photosensitizer. However, its effects on biochemical and physiological systems have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate in lab experiments is its strong fluorescence emission, which allows for easy visualization of biological structures and processes. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as a photosensitizer in photodynamic therapy, including studies on its mechanism of action and optimization of treatment parameters. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate can be achieved through a multi-step process. One approach involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with thionyl chloride to form the corresponding chloride derivative. This intermediate can then be reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the desired product.
Applications De Recherche Scientifique
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential use as a fluorescent probe in bioimaging applications. This compound exhibits strong fluorescence emission in the visible range upon excitation with UV light, making it useful for visualizing biological structures and processes. It has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to kill cancer cells.
Propriétés
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c1-17-10-6-8(7-15)5-9(14)12(10)18-13(16)11-3-2-4-19-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCSAPEYVICEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)


![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)


![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)